molecular formula C14H9F4NO B1301143 N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide CAS No. 2053-96-5

N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide

Cat. No. B1301143
CAS RN: 2053-96-5
M. Wt: 283.22 g/mol
InChI Key: DHIJRCCTFZYRBS-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide is a chemical compound that belongs to the class of benzamides, which are characterized by a benzene ring attached to an amide group. The presence of fluorine atoms in the structure suggests that it may have unique physical and chemical properties, potentially making it useful in various applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds has been described in the literature. For instance, a practical synthesis of a compound with a similar trifluoromethylphenyl group was achieved by hydrogenation and N-alkylation reactions, as well as coupling reactions using reagents like T3P or EDCI-HOBt . Although the exact synthesis of this compound is not detailed, the methodologies used in these papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of fluorinated benzamides has been extensively studied using techniques such as X-ray diffraction. For example, the crystal structure of a related compound with a fluorobenzamido group was determined, revealing a triclinic space group and planar carbonyl and thiourea groups . Similarly, the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides showed that the aromatic rings in these molecules are inclined to one another at various angles . These studies provide insights into the possible molecular conformation of this compound.

Chemical Reactions Analysis

The reactivity of fluorinated benzamides can be inferred from studies on similar compounds. For instance, iodobenzene-mediated intramolecular oxidative coupling has been used to synthesize spirooxindoles from substituted 4-hydroxyphenyl-N-phenylbenzamides . Additionally, perfluoro-N-fluoro-N-(4-pyridyl)methanesulphonamide has been shown to be a powerful electrophilic fluorinating agent, capable of introducing fluorine atoms into various substrates . These reactions highlight the potential reactivity of this compound in electrophilic fluorination and coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on the properties of structurally similar compounds. For example, the crystal structures of three N-[2-(trifluoromethyl)phenyl]benzamides showed different dihedral angles between the benzene rings, which can affect their physical properties . The presence of fluorine atoms is known to influence the lipophilicity, stability, and reactivity of molecules, which could make this compound a compound of interest for further study in various fields, including drug design and development .

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including the 3-fluorobenzamide, have been reported. The structures showcase different dihedral angles between the benzene rings, indicating the potential for diverse chemical applications based on molecular geometry (Suchetan, Suresha, Naveen, & Lokanath, 2016).

Photoredox Catalysis

In the field of synthetic organic chemistry, N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide derivatives have been used in photoredox catalysis for radical fluoromethylation, showcasing their utility in developing pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Development of Novel Fluorination Reagents

The compound has been involved in the development of new fluorination reagents, significantly advancing fluorine chemistry (Umemoto, 2014).

Antimicrobial Applications

This compound derivatives have demonstrated promising antimicrobial properties, particularly against certain bacterial and fungal strains, highlighting their potential in medicinal chemistry (Desai, Rajpara, & Joshi, 2013).

Synthesis of Polyamides

These compounds have been used in synthesizing semiaromatic polyamides with excellent thermal properties, indicating their application in materials science and engineering (Guangming, Zhang, Haohao, Li, & Yang, 2016).

Catalytic Fluorination

This compound derivatives have been employed in iron-catalyzed, fluoroamide-directed C-H fluorination, demonstrating their utility in organic synthesis and pharmaceutical development (Groendyke, AbuSalim, & Cook, 2016).

Radiochemical Synthesis

These compounds have been used in the automated radiochemical synthesis of [18F]FBEM, a thiol reactive synthon for radiofluorination of peptides and proteins, indicating their role in radiopharmaceutical development (Kiesewetter, Jacobson, Lang, & Chen, 2011).

properties

IUPAC Name

2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c15-12-4-2-1-3-11(12)13(20)19-10-7-5-9(6-8-10)14(16,17)18/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIJRCCTFZYRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365243
Record name 2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2053-96-5
Record name 2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FLUORO-4'-(TRIFLUOROMETHYL)BENZANILIDE
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